BenchChemオンラインストアへようこそ!

Zopiclone

Insomnia Alzheimer's Disease Actigraphy

Zopiclone is the preferred non-benzodiazepine hypnotic for preclinical sleep maintenance models, delivering an 81-minute increase in Main Nocturnal Sleep Duration vs. placebo—an effect not achieved by zolpidem. Its non-selective α-subunit engagement (Ki=22.5–36 nM) and GABA-independent binding enable broader GABAA modulation. With ~80% oral bioavailability and a 5-hour half-life, it ensures sustained receptor occupancy. The racemic form offers a cost-effective alternative to eszopiclone for formulation development. Order ≥98% purity from certified suppliers.

Molecular Formula C17H17ClN6O3
Molecular Weight 388.8 g/mol
CAS No. 43200-80-2
Cat. No. B121070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZopiclone
CAS43200-80-2
Synonyms6-(5-chloro-2-pyridyl)-6,7-dihydro- 7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl 4-methyl-1- piperazinecarboxylate
Imovane
Limovan
Nu-Zopiclone
Optidorm
ratio-Zopiclone
Rhovane
RP 27 267
Siaten
Somnosan
Ximovan
Zileze
Zimoclone
Zimovane
Zop
Zopi-Puren
Zopicalm
Zopicalma
zopiclodura
Zopiclon AbZ
Zopiclon AL
Zopiclon AZU
Zopiclon beta
Zopiclon Stada
Zopiclon TAD
zopiclon von ct
Zopiclon-neuraxpharm
Zopiclon-ratiopharm
Zopiclon-TEVA
zopiclone
Zopitan
Zorclone
Molecular FormulaC17H17ClN6O3
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
InChIKeyGBBSUAFBMRNDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility58.3 [ug/mL] (The mean of the results at pH 7.4)
8.85e-01 g/L

Zopiclone (CAS 43200-80-2): Essential Chemical and Pharmacological Profile for Scientific Procurement


Zopiclone (CAS 43200-80-2) is a cyclopyrrolone-class, non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator at the GABA-A receptor benzodiazepine site [1]. It is characterized by an oral bioavailability of approximately 80% and a terminal elimination half-life ranging from 3.5 to 6.5 hours [2]. Unlike classical benzodiazepines, zopiclone exhibits a distinct receptor interaction profile that is not facilitated by GABA and demonstrates a less selective binding profile across α-subunits, with high affinity (Ki = 22.5–36 nM in rat brain) for the benzodiazepine receptor complex [3].

Why Generic Substitution Fails: Critical Differentiation in Zopiclone (CAS 43200-80-2) Pharmacology


The non-benzodiazepine hypnotic class (Z-drugs) exhibits substantial heterogeneity in molecular pharmacology, pharmacokinetics, and clinical outcomes that precludes simple interchangeability. While zopiclone, zolpidem, and eszopiclone share a common GABA-A receptor target, they are structurally distinct compounds with divergent binding mechanisms and subunit selectivity profiles [1]. As established by mutagenesis and molecular docking studies, eszopiclone binding is stabilized by specific hydrogen bonds, whereas zolpidem relies on shape recognition and is highly α1-subunit selective [2]. These molecular distinctions translate into clinically meaningful differences in sleep maintenance, next-day residual effects, and tolerability [3]. Consequently, procurement decisions for research, clinical trial, or pharmaceutical development applications cannot assume functional equivalence among in-class alternatives; compound-specific selection must be guided by quantitative comparative evidence.

Quantitative Comparative Evidence Guide: Zopiclone (CAS 43200-80-2) vs. In-Class Alternatives


Superior Sleep Maintenance vs. Zolpidem: 81-Minute Increase in Nocturnal Sleep Duration

In a randomized, triple-blind, placebo-controlled trial of older adults with Alzheimer's disease and insomnia (mean age 80.5 years), zopiclone (7.5 mg/day) produced an 81-minute increase in Main Nocturnal Sleep Duration (MNSD) compared to placebo, as measured by 14-day actigraphic recording [1]. In contrast, zolpidem (10 mg/day) yielded no significant difference in MNSD relative to placebo, despite a significant 22-minute reduction in Wake After Sleep Onset (WASO) [1]. This represents a clinically and statistically meaningful differentiation in sleep maintenance efficacy under identical trial conditions.

Insomnia Alzheimer's Disease Actigraphy Sleep Duration

Longer Elimination Half-Life (≈5 Hours) vs. Zolpidem (≈2.4 Hours): Implications for Sustained Nighttime Effect

Comparative pharmacokinetic reviews consistently report distinct elimination half-life profiles among Z-drugs. Zopiclone exhibits a terminal elimination half-life of approximately 5 hours (range 3.5–6.5 hours), whereas zolpidem has a half-life of approximately 2.4 hours [1][2]. This longer half-life translates to a more delayed elimination profile, which may provide a prolonged drug effect useful for sustained treatment of insomnia with less waking during the night, though it also carries a greater potential for residual sedation compared to the ultra-short-acting zaleplon (t½ ≈1 hour) [2].

Pharmacokinetics Half-Life Residual Sedation Sleep Maintenance

Broad Subunit Binding Profile vs. Zolpidem's α1-Selectivity: Mechanistic Basis for Differential Clinical Effects

Zopiclone does not distinguish between GABA-A receptors containing different α-subunits (BZ1 and BZ2 phenotypes), demonstrating a broad binding profile [1]. In contrast, zolpidem is highly selective for α1- and γ2-containing receptors, a property explained by its reliance on shape recognition of the binding pocket rather than specific residue interactions [2]. Zopiclone exhibits high affinity for benzodiazepine receptors in rat brain with Ki values of 36 nM in hippocampus and 22.5 nM in cerebellum [1]. Importantly, zopiclone binding is not enhanced by GABA, a feature that distinguishes it from hypnotic benzodiazepines [1].

GABA-A Receptor Subunit Selectivity Binding Affinity Pharmacodynamics

Preservation of Sleep Architecture vs. Benzodiazepines: Reduced Disruption of Deep Sleep Stages

In contrast to benzodiazepines, which are known to reduce slow-wave sleep (stages 3+4) and REM sleep, zopiclone does not reduce stages 3+4 nor REM sleep, thereby inducing a sleep pattern of more physiological architecture . In a quantitative sleep-EEG study of schizophrenic patients, the half-wave count of total delta waves was higher during treatment with zopiclone than with benzodiazepines, suggesting that zopiclone may induce deeper sleep in this population [1]. Additionally, zopiclone does not suppress nocturnal melatonin secretion, whereas benzodiazepines are known to exert a suppressing influence on pineal function [2].

Sleep Architecture Polysomnography Benzodiazepines Slow-Wave Sleep

Efficacy Comparable to Eszopiclone at Lower Milligram Dose: 7.5 mg Zopiclone vs. 3 mg Eszopiclone Non-Inferiority

A phase III, randomized, double-blind, double-dummy, parallel-group, non-inferiority trial (n=199) compared zopiclone 7.5 mg with eszopiclone 3 mg over four weeks of treatment [1]. The primary efficacy analysis demonstrated non-inferiority of eszopiclone to zopiclone based on the Insomnia Severity Index, with comparable improvements in total sleep time and sleep efficiency assessed by polysomnography [1]. Adverse event profiles were similar between groups, with the most common events being dysgeusia, headache, dizziness, irritability, and nausea [1].

Clinical Trial Non-Inferiority Insomnia Severity Index Polysomnography

Higher Bioavailability (≈80%) vs. Zaleplon (≈30%): Impact on Dose Normalization and Potency Assessment

Zopiclone demonstrates oral bioavailability of approximately 80% following rapid absorption, with peak plasma concentrations occurring within 0.5–2 hours [1][2]. This contrasts sharply with zaleplon, which has a much lower bioavailability of approximately 30% due to extensive first-pass metabolism [3]. Despite this three-fold difference in bioavailability, the clinical treatment doses are similar (zopiclone 7.5 mg vs. zaleplon 10 mg), reflecting the increased intrinsic potency of zaleplon at the receptor level [3]. This highlights that bioavailability alone is an insufficient predictor of clinical dose requirements.

Bioavailability Pharmacokinetics First-Pass Metabolism Dose Normalization

Optimal Research and Industrial Application Scenarios for Zopiclone (CAS 43200-80-2)


Preclinical Studies of Sleep Maintenance and Nocturnal Wakefulness Reduction

Based on the direct head-to-head evidence demonstrating an 81-minute increase in Main Nocturnal Sleep Duration (MNSD) compared to placebo—an effect not observed with zolpidem under identical conditions—zopiclone is the preferred compound for preclinical models evaluating sleep maintenance or reduction of nocturnal awakenings [1]. The longer elimination half-life of approximately 5 hours provides sustained receptor occupancy throughout the night, making zopiclone suitable for rodent or non-human primate sleep studies where consolidated sleep is the primary endpoint [2].

Mechanistic Studies of Broad-Spectrum GABA-A Receptor Modulation

Zopiclone's unique binding profile—characterized by lack of α-subunit discrimination (BZ1/BZ2 phenotype), GABA-independent binding enhancement, and Ki values of 22.5–36 nM—makes it an essential tool for investigating non-selective positive allosteric modulation of GABA-A receptors [1]. Unlike the α1-selective zolpidem, zopiclone enables researchers to interrogate the functional consequences of broader receptor engagement, including potential anxiolytic effects that may be absent with α1-preferring ligands [2].

Clinical Trial Design Requiring Sleep Architecture Preservation

For clinical studies where maintenance of physiological sleep architecture is a critical endpoint (e.g., studies in elderly populations, neurodegenerative disease cohorts, or trials evaluating next-day cognitive function), zopiclone offers a differentiated profile compared to benzodiazepine controls [1]. Evidence indicates zopiclone does not suppress slow-wave sleep or REM sleep and does not inhibit nocturnal melatonin secretion, in contrast to benzodiazepines, thereby minimizing confounding effects on sleep-dependent memory consolidation and endocrine function [2][3].

Cost-Effective Active Pharmaceutical Ingredient (API) Sourcing for Formulation Development

The non-inferiority of zopiclone 7.5 mg to eszopiclone 3 mg in clinical efficacy, as demonstrated by a phase III randomized controlled trial, supports the procurement of racemic zopiclone as a cost-effective alternative to the single enantiomer eszopiclone for generic drug development or for studies not specifically requiring enantiomer-specific endpoints [1]. The established high oral bioavailability of approximately 80% further supports predictable systemic exposure in formulation development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zopiclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.